5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole
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Overview
Description
2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, and a 1,2,3,4-tetrazole ring, which is often used in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzyl azide with sodium azide under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting an appropriate hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as 1,1’-carbonyldiimidazole (CDI) or triphenylphosphine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole and oxadiazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield different oxidation states of the tetrazole and oxadiazole rings.
Scientific Research Applications
2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: It is used in materials science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with 1,3,4-oxadiazole and tetrazole rings, such as:
- 3-(4-chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl-1,2,4-oxadiazole .
- 1-(5-(3-chlorobenzo[b]thiophen-2-yl)-2-(2,3,4-trisubstituted phenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone .
Uniqueness
The uniqueness of 2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H9FN6O |
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Molecular Weight |
260.23 g/mol |
IUPAC Name |
2-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9FN6O/c1-7-13-14-10(19-7)6-18-16-11(15-17-18)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 |
InChI Key |
SETWBWXZNZOCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2N=C(N=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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